4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLBYXDLGXVEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Methylpiperazine 1 Carbonyl Benzoic Acid
Direct Synthesis of the Core Compound
The primary approach to synthesizing 4-(4-methylpiperazine-1-carbonyl)benzoic acid involves the creation of a robust amide bond between a benzoic acid derivative and N-methylpiperazine. This reaction is fundamental in organic synthesis and can be achieved with high efficiency using activated carboxylic acid derivatives.
Amide Bond Formation via Reaction with 4-Chlorocarbonylbenzoic Acid
The most direct synthesis of the title compound is achieved through the acylation of 1-methylpiperazine (B117243) with 4-chlorocarbonylbenzoic acid. This latter reactant is the mono-acid chloride of terephthalic acid. The reaction follows the well-known Schotten-Baumann conditions, where the nucleophilic secondary amine of the 1-methylpiperazine attacks the highly electrophilic carbonyl carbon of the acyl chloride. fishersci.co.uk
This process results in the formation of the desired amide linkage and releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to act as an acid scavenger, neutralizing the HCl formed. fishersci.co.uk The reaction is generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. fishersci.co.uk A related study on the kinetics of the reaction between terephthaloyl chloride and piperazine (B1678402) highlights that the process is first-order with respect to the acid chloride, underscoring the reactivity of this functional group. rsc.org
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize product yield and minimize impurities. Key strategies include the management of stoichiometry, selection of appropriate reagents and conditions, and effective purification methods.
When using a di-functional starting material like terephthaloyl chloride instead of its mono-functional counterpart, precise control of stoichiometry is crucial to prevent the formation of the bis-amide byproduct where two piperazine molecules react with one acid chloride molecule. nih.gov The slow, dropwise addition of the acid chloride to a solution of excess 1-methylpiperazine can favor the formation of the mono-acylated product.
The choice of base and solvent also plays a significant role. The base must be strong enough to neutralize the generated HCl but not so strong as to cause unwanted side reactions. The solvent should effectively dissolve the reactants while being inert to the reaction conditions. Temperature control is another critical factor; while the reaction often proceeds readily at room temperature, cooling may be necessary to control exothermic reactions and improve selectivity.
Purification is typically achieved through extraction to remove water-soluble byproducts, followed by crystallization, which takes advantage of the compound's crystalline nature to achieve high purity. Alternatively, column chromatography can be employed for more rigorous purification.
| Parameter | Objective | Common Approaches | Potential Outcome |
|---|---|---|---|
| Stoichiometry | Prevent bis-amide formation | Use of excess 1-methylpiperazine; slow addition of acyl chloride | Increased yield of mono-acylated product |
| Base Selection | Neutralize HCl byproduct efficiently | Triethylamine, Pyridine, or an inorganic base (e.g., NaHCO₃) | Drives reaction equilibrium towards products |
| Solvent Choice | Ensure solubility of reactants and facilitate reaction | Aprotic solvents (DCM, THF, Ethyl Acetate) | Improved reaction rates and easier workup |
| Temperature | Control reaction rate and minimize side reactions | 0°C to room temperature | Enhanced selectivity and safety |
| Purification | Isolate product with high purity | Aqueous workup, crystallization, or column chromatography | >98% purity |
Related Synthetic Routes for Analogous Compounds
The synthesis of compounds structurally analogous to this compound provides insight into the versatility of the N-methylpiperazine moiety in building complex molecules. These routes often involve different bond-forming strategies to link the piperazine and benzoic acid components.
Reductive Alkylation Approaches Involving 1-Methylpiperazine
A key analogous compound, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, which features a methylene (B1212753) (-CH2-) linker instead of a carbonyl (-CO-) group, is commonly synthesized via reductive alkylation. This method provides a simple and efficient route to the target molecule, which is a significant intermediate in the synthesis of larger pharmaceutical compounds. researchgate.net
The process involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid. In the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), the initially formed iminium ion is reduced in situ to yield the final tertiary amine product. researchgate.net This direct approach is noted for its high yields, often in the range of 95-99%, and its scalability for large-scale industrial production. researchgate.net
| Component | Role | Example |
|---|---|---|
| Amine | Nucleophile | 1-Methylpiperazine |
| Carbonyl Compound | Electrophile | 4-Formylbenzoic Acid |
| Reducing Agent | Hydride source for iminium ion reduction | Sodium triacetoxyborohydride (STAB) |
| Solvent | Reaction Medium | Methanol or other protic solvents |
Carboxylation and Salt Formation Techniques
Carboxylation techniques in the context of piperazine derivatives often involve building the molecule from carboxylated precursors rather than adding a carboxyl group to the piperazine ring directly. For instance, intermediates like methyl piperazine-1-carboxylate can be synthesized by reacting piperazine with methyl chloroformate. nih.gov This intermediate can then be used in further synthetic steps.
A crucial technique in the purification and handling of these compounds is salt formation. Due to the presence of the basic piperazine nitrogen and the acidic carboxyl group, the molecule is amphoteric. It readily forms salts with acids. For the analogous compound 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, the formation of a dihydrochloride (B599025) salt is a common final step. google.comgoogle.com This is typically achieved by treating a solution of the purified compound with hydrochloric acid, often by bubbling hydrogen chloride gas through the solution, which causes the highly pure salt to precipitate. google.comgoogle.com This salt form often has improved stability, crystallinity, and handling properties compared to the free base.
Chemical Transformations for Derivatization
The structure of this compound offers a clear pathway for further chemical modification, primarily through reactions involving the unreacted carboxylic acid group on the benzene (B151609) ring. This functional handle allows for the synthesis of a diverse library of derivatives.
The carboxylic acid can be converted into an ester through Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst. Alternatively, it can be transformed into a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. cu.edu.eg This newly formed acyl chloride can then react with various nucleophiles, such as amines or alcohols, to form a second amide or an ester, respectively.
Furthermore, modern coupling reagents used in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), can be used to directly form another amide bond by reacting the carboxylic acid with a primary or secondary amine. fishersci.co.uk This approach is widely used to build more complex molecules. Studies have shown that piperazine-containing fragments can be readily used to derivatize carboxylic acids on peptides and other molecules, highlighting the utility of this chemistry in creating new chemical entities. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 4 4 Methylpiperazine 1 Carbonyl Benzoic Acid Derivatives
Rational Design and Synthesis of Analogs
The rational design of analogs of 4-(4-methylpiperazine-1-carbonyl)benzoic acid involves targeted modifications of its three main components: the benzoic acid phenyl ring, the piperazine (B1678402) ring, and the N-methyl group. These modifications are intended to probe the steric, electronic, and hydrophobic requirements of the biological target's binding site. The synthesis of these analogs often employs standard organic chemistry reactions, such as amide bond formation, nucleophilic substitution, and cross-coupling reactions, to build upon the core structure.
Modifications to the benzoic acid phenyl ring are a key strategy to explore how interactions with the target receptor can be modulated. Biphenyl (B1667301) analogs, for instance, have been synthesized to introduce a second phenyl ring, which can extend into new binding pockets and establish additional hydrophobic or π-stacking interactions. arabjchem.org The synthesis of such analogs can be achieved through cross-coupling reactions, such as the Suzuki coupling, where a boronic acid derivative of the second phenyl ring is coupled to a halogenated precursor of the this compound core. arabjchem.org
The introduction of a biphenyl moiety can significantly alter the pharmacological properties of the parent compound. arabjchem.org These derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects. arabjchem.org The rationale behind these modifications is that the extended aromatic system can lead to enhanced binding affinity and selectivity for the target protein.
The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties. nih.gov Alterations and substitutions on the piperazine nitrogens of the this compound core are a focal point of SAR studies. The synthesis of these derivatives often involves the reaction of a substituted piperazine with an activated form of the benzoic acid, such as an acid chloride. eurjchem.com
One common modification is the replacement of the methyl group on the N-4 nitrogen with other alkyl or aryl groups. This can influence the compound's basicity, lipophilicity, and steric profile, all of which can affect its interaction with the target receptor and its metabolic stability. nih.gov For example, a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides were synthesized and evaluated as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists. nih.gov The variation of the alkyl substituent on the piperazine nitrogen led to changes in potency and selectivity. nih.gov
Below is a table summarizing the M1 antagonist activity of some N-substituted piperazine analogs:
| Compound | R-group on Piperazine Nitrogen | M1 IC50 (nM) | M3 IC50 (nM) | M5 IC50 (nM) |
| 8a | 2-Cl | 960 | >10000 | >10000 |
| 8b | 2-OMe | 820 | >10000 | >10000 |
| 8h | 2,5-bisCF3 | 490 | >4400 | >4400 |
Data sourced from a study on M1 antagonists. nih.gov
Integrating the this compound moiety into larger heterocyclic systems is a strategy to create novel chemical entities with distinct biological activities. Pyrazole (B372694), indazole, and acridine (B1665455) scaffolds are of particular interest due to their prevalence in medicinally active compounds. mdpi.comtaylorandfrancis.comnih.gov
Pyrazole Derivatives: Pyrazole-containing compounds are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.gov The synthesis of pyrazole derivatives of the parent compound can be achieved by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound precursor that incorporates the this compound structure. nih.govdergipark.org.tr
Indazole Derivatives: Indazoles, or benzopyrazoles, are another important class of heterocyclic compounds with diverse pharmacological properties, including antitumor and anti-inflammatory activities. taylorandfrancis.comnih.gov The synthesis of indazole-containing analogs can be accomplished through various methods, such as the intramolecular cyclization of o-azidobenzaldehydes or the condensation of a hydrazine with an o-acylphenol. nih.gov
Acridine Derivatives: The planar, aromatic structure of acridine allows it to intercalate into DNA, making its derivatives potent anticancer and antimicrobial agents. nih.govnih.gov The synthesis of acridine-based analogs can be achieved through methods like the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid. nih.gov In the context of the parent compound, the this compound moiety could be attached to the acridine ring system to modulate its DNA binding properties and cellular uptake. nih.gov
Impact of Structural Features on Biological Potency and Selectivity
The structural modifications detailed above have a profound impact on the biological potency and selectivity of the resulting derivatives. The interplay of steric, electronic, and hydrophobic factors determines the affinity and specificity of these compounds for their biological targets.
The nature of the bridging group that connects the this compound moiety to other chemical entities is crucial for optimal receptor interaction. The length, rigidity, and polarity of the linker can dictate the orientation of the molecule within the binding site. For instance, in the case of acridine derivatives, the linker attaching the piperazine ring to the acridine scaffold can influence the DNA intercalating ability and the interaction with topoisomerase enzymes. nih.gov A flexible linker might allow the molecule to adopt multiple conformations to fit into the binding pocket, while a rigid linker can pre-organize the molecule into a specific conformation, potentially increasing binding affinity and selectivity.
The steric and electronic properties of substituents on the aromatic rings and the piperazine moiety play a critical role in determining biological activity.
Steric Effects: The size and shape of a substituent can influence how well a molecule fits into a binding pocket. Bulky substituents can create steric hindrance, preventing the molecule from binding effectively. Conversely, a well-placed bulky group can enhance binding by filling a hydrophobic pocket. For example, in a series of pyrazole derivatives, the nature of the substituent on the phenyl ring was found to significantly impact their antibacterial activity. researchgate.net
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and π-stacking interactions with the target receptor. For instance, the introduction of electron-withdrawing groups on the acridine ring can affect its DNA binding affinity and antitumor activity. researchgate.net Similarly, substitutions on the phenyl ring of the benzoic acid moiety can influence the acidity of the carboxylic acid, which may be important for receptor binding.
The following table presents the anticancer activity of some acridine derivatives, illustrating the effect of substituents:
| Compound | R-group on Acridine | A549 IC50 (µg/mL) |
| 3a | H | >100 |
| 3b | 4-Cl | 78.04 |
| 3c | 4-F | >100 |
| 3d | 4-CH3 | >100 |
Data sourced from a study on the anticancer activity of acridine derivatives. informativejournals.com
Pharmacophore Elucidation for Targeted Biological Activities
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for the design of new, potentially more active compounds.
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the pharmacophore elucidation for this compound and its derivatives for any targeted biological activities have been found. While SAR and pharmacophore modeling have been conducted for other classes of piperazine-containing compounds, this specific molecule has not been the subject of such published research.
The versatile nature of the piperazine scaffold allows for its use in developing bioactive molecules for a wide range of diseases, as it can be readily modified to achieve desired pharmacological activity. The two nitrogen atoms in the six-membered piperazine ring provide significant opportunities for structural modifications.
In the context of medicinal chemistry, piperazine derivatives have been explored for various therapeutic applications. For instance, studies on other piperazine-containing molecules have revealed key structural features that contribute to their biological effects. However, without experimental data on this compound, any discussion of its pharmacophore would be purely speculative.
Due to the lack of available data, a data table illustrating the structure-activity relationships of this compound derivatives cannot be generated at this time. Further research is required to determine the biological activities of this compound and to subsequently define its pharmacophoric features.
Pharmacological Investigations and Molecular Target Identification
In Vitro Biological Activity Profiling of Derivatives
The versatility of the 4-(4-methylpiperazine-1-carbonyl)benzoic acid scaffold has been demonstrated through extensive in vitro profiling, revealing a broad spectrum of biological activities.
Derivatives incorporating the piperazine (B1678402) moiety have shown significant cytotoxic activity against a range of human cancer cell lines. Novel arylpiperazine derivatives, for instance, were evaluated for their in vitro effects on three human prostate cancer cell lines: PC-3, LNCaP, and DU145. benthamdirect.com Among these, compounds 9 and 15 exhibited strong cytotoxic activities against LNCaP cells, with IC50 values below 5 µM. benthamdirect.com Another derivative, compound 8 , was found to be the most potent against DU145 cells, with an IC50 of 8.25 µM. benthamdirect.com
In the context of human lung adenocarcinoma, pyrazole (B372694) derivatives have been assessed for their cytotoxicity against the A549 cell line. scbt.com One such compound, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide , was found to be effective in inhibiting the growth of these cancer cells. scbt.com Furthermore, hydrazinyl thiazole (B1198619) derivatives designed to inhibit eIF4E/eIF4G interactions showed potent antiproliferative activity against A549 lung cancer cells, with one lead compound reporting an IC50 value of 4.59 µM. nih.gov
The table below summarizes the cytotoxic activities of selected derivatives in relevant cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| Arylpiperazine Derivative (Compound 9) | LNCaP | Prostate Cancer | < 5 |
| Arylpiperazine Derivative (Compound 15) | LNCaP | Prostate Cancer | < 5 |
| Arylpiperazine Derivative (Compound 8) | DU145 | Prostate Cancer | 8.25 |
| Hydrazinyl Thiazole Derivative | A549 | Human Lung Adenocarcinoma | 4.59 |
The molecular targets of these derivatives are diverse, ranging from nuclear receptors to critical enzymes involved in cell signaling and metabolism.
Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ): Screening of small molecule libraries has led to the identification of novel trisubstituted piperazine and diketopiperazine compounds that function as RORγ antagonists. tocris.com RORγ plays a key role in the differentiation of proinflammatory Th17 cells, which are implicated in several autoimmune diseases. tocris.com
Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Piperidine and piperazine derivatives have been investigated as reversible MAGL inhibitors. mdpi.comfiu.edu For example, a class of benzylpiperidine-based derivatives was synthesized, leading to a compound that showed potent and selective reversible MAGL inhibition. fiu.edu
Kinases: The 4-methylpiperazine motif is a key component of numerous kinase inhibitors. For example, Imatinib specifically inhibits the Abelson (ABL) tyrosine kinase domain. A novel type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , which contains the 4-methylpiperazin-1-yl moiety, potently inhibited purified ABL and c-KIT kinases with IC50 values of 46 nM and 75 nM, respectively. Another derivative was discovered as a potent inhibitor of the RET receptor tyrosine kinase, showing an IC50 of 4 nM.
eIF4E-eIF4G Interaction: The interaction between eukaryotic translation initiation factors eIF4E and eIF4G is a critical step in cap-dependent translation and is often dysregulated in cancer. Small molecules have been developed to inhibit this protein-protein interaction. The prototypical inhibitor, 4EGI-1 , binds to eIF4E and disrupts its association with eIF4G. More recently, a series of novel hydrazinyl thiazole derivatives were developed as potent eIF4E/eIF4G interaction disruptors, with one compound showing an IC50 of 2.22 µM against HepG2 cells. nih.gov
The table below presents the inhibitory activities of representative derivatives.
| Compound/Derivative Class | Target | Activity | Potency (IC50) |
| Trisubstituted Piperazines | RORγ | Antagonist | - |
| Benzylpiperidine Derivative | Monoacylglycerol Lipase (MAGL) | Reversible Inhibitor | - |
| CHMFL-ABL/KIT-155 | ABL Kinase | Inhibitor | 46 nM |
| CHMFL-ABL/KIT-155 | c-KIT Kinase | Inhibitor | 75 nM |
| Pyrazolopyrimidine Derivative | RET Kinase | Inhibitor | 4 nM |
| Hydrazinyl Thiazole Derivative | eIF4E/eIF4G Interaction | Disruptor | 2.22 µM (Cell-based) |
Derivatives of this compound have also been evaluated for their ability to combat microbial pathogens.
Antibacterial Activity: An amide derivative of P-aminobenzoic acid synthesized from piperazine was found to possess significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa when compared to the standard drug tetracycline. tocris.com Similarly, a series of N,N′-disubstituted piperazines showed significant activity against gram-negative strains, particularly E. coli. Pyrazole-derived hydrazones have also demonstrated potent growth inhibition of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL.
Antifungal Activity: The aforementioned piperazine derivative of P-aminobenzoic acid also showed notable antifungal activity against Candida albicans and Aspergillus niger. tocris.com Benzoic acid derivatives isolated from Piper species have demonstrated strong antifungal activity against the cocoa phytopathogen Moniliophthora roreri. Other studies have confirmed the antifungal potential of benzoic acid and hydrazine (B178648) derivatives against various Candida species.
The table below highlights the antimicrobial spectrum of selected derivatives.
| Derivative Class | Microbial Strain | Activity Type | Potency (MIC) |
| Piperazine-PABA Derivative | E. coli, S. aureus, B. subtilis | Antibacterial | - |
| Piperazine-PABA Derivative | C. albicans, A. niger | Antifungal | - |
| Pyrazole-Hydrazone Derivative | Methicillin-resistant S. aureus (MRSA) | Antibacterial | 0.39 µg/mL |
| N,N′-disubstituted Piperazines | E. coli | Antibacterial | 8 µg/mL |
| Benzoic Acid Derivative | Moniliophthora roreri | Antifungal | 3.0 ± 0.8 µM |
Elucidation of Molecular Mechanisms of Action
Understanding how these derivatives exert their biological effects at a molecular level is crucial for their development as therapeutic agents.
Derivatives of this scaffold have been shown to intervene in critical cellular signaling pathways.
Translation Initiation Pathway: Inhibitors of the eIF4E-eIF4G interaction modulate the Ras/MAPK/eIF4E signaling pathway. nih.gov By blocking the formation of the eIF4F translation initiation complex, these compounds can preferentially inhibit the synthesis of oncogenic proteins encoded by weak mRNAs. The inhibitor 4EGI-1 has been shown to normalize Rac1–p21-activated kinase (PAK)–cofilin signaling, which connects translation regulation to actin dynamics.
Apoptosis Pathways: The eIF4E/eIF4G inhibitor 4EGI-1 can augment TRAIL-mediated apoptosis in human lung cancer cells. This effect is achieved through the induction of Death Receptor 5 (DR5) and the ubiquitin/proteasome-mediated degradation of cellular FLICE-inhibitory protein (c-FLIP). Kinase inhibitors containing the piperazine moiety also induce apoptosis by blocking survival signals, such as those mediated by BCR-ABL.
Molecular docking and structural studies have provided detailed insights into how these compounds bind to their targets.
Kinase Interactions: The potent ABL/c-KIT inhibitor CHMFL-ABL/KIT-155 was found to have a distinct hinge-binding mode, utilizing a hydrogen bond formed between the carbonyl oxygen of the compound and the backbone NH of the kinase. Structural studies of Imatinib, which contains a similar piperazine benzamide (B126) fragment, show that it binds to the inactive ABL kinase domain through a network of hydrogen bonds and hydrophobic C–H…π and π…π interactions.
MAGL Interactions: Docking studies of piperidine-based reversible MAGL inhibitors indicate that the amidic carbonyl group is crucial for binding, forming two H-bonds with the backbone nitrogen atoms of Ala51 and Met123 in the enzyme's active site. mdpi.com The piperidyl group is directed toward an open cavity, where it engages in hydrophobic interactions with surrounding leucine (B10760876) residues. mdpi.com
eIF4E Interactions: Molecular docking has confirmed that hydrazinyl thiazole derivatives disrupt the eIF4E/eIF4G interaction by binding directly to eIF4E. nih.gov This binding is thought to induce a conformational change in eIF4E, which prevents its association with eIF4G. nih.gov Surface plasmon resonance studies have determined a binding affinity (Kd) of 20.2 µM for a lead compound to eIF4E. nih.gov
Functional Consequences of Target Engagement
Currently, there is a notable lack of specific research in publicly available scientific literature detailing the direct pharmacological actions, molecular targets, and the subsequent functional consequences of target engagement for this compound itself. This compound is predominantly characterized and utilized as a key chemical intermediate in the synthesis of more complex pharmaceutical agents. Its primary role is that of a structural scaffold, which, upon further chemical modification, gives rise to a variety of derivatives with diverse biological activities. Therefore, the functional consequences are typically attributed to the final derivatives rather than the parent compound.
Preclinical Evaluation of Derivatives in Disease Models
While this compound is mainly a synthetic precursor, numerous derivatives incorporating its core structure have undergone preclinical evaluation, demonstrating a broad range of biological activities in various in vitro models.
Efficacy Assessment in Relevant In Vitro Biological Systems
The versatility of the this compound scaffold is evident in the diverse in vitro efficacy of its derivatives, which have been investigated as potential anticancer, tyrosinase inhibiting, and antimicrobial agents.
A series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have demonstrated cytotoxic activity against various breast cancer cell lines. For instance, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives have shown significant potency. unimi.it The IC50 values, representing the concentration required to inhibit 50% of cell growth, for these compounds were found to be in the micromolar range, indicating their potential as anticancer agents. unimi.it
In a different therapeutic area, derivatives of 4-(4-hydroxyphenyl)piperazine, which are structurally related to this compound, have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Several of these compounds exhibited potent inhibition of mushroom tyrosinase (AbTYR), with IC50 values in the low micromolar range. nih.gov The introduction of various substituents on the benzoyl moiety allowed for the exploration of structure-activity relationships, with some derivatives showing significantly improved potency compared to the parent compound and the standard inhibitor, kojic acid. nih.gov
Furthermore, the piperazine scaffold is a common feature in the design of novel antimicrobial agents. For example, a series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives were synthesized and showed promising antitubercular activity against Mycobacterium tuberculosis H37Ra. mdpi.com
The following interactive table summarizes the in vitro efficacy of selected derivatives.
| Derivative Class | Biological System/Target | Key Findings | Reference |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | Human breast cancer cell lines (MCF7, BT20, T47D, CAMA-1) | Exhibited cytotoxic activity with IC50 values in the range of 0.31–120.52 µM. unimi.it | unimi.it |
| 4-(4-hydroxyphenyl)piperazine-based compounds | Mushroom tyrosinase (AbTYR) | Several derivatives showed potent inhibitory activity with IC50 values in the low micromolar range, for example, (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone showed an IC50 of 1.5±0.1 μM. nih.gov | nih.gov |
| 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives | Mycobacterium tuberculosis H37Ra | Most derivatives, particularly those with simple alkyl side chains, exhibited good antitubercular activities. mdpi.com | mdpi.com |
Exploration of Therapeutic Potential in Neurological Disorders (for structurally similar compounds)
Structurally similar compounds containing the piperazine moiety have been explored for their therapeutic potential in neurological disorders. A notable example is the investigation of thiazolylhydrazine-piperazine derivatives as selective inhibitors of monoamine oxidase A (MAO-A). nih.gov MAO-A is a crucial enzyme in the metabolism of neurotransmitters such as serotonin (B10506) and norepinephrine, and its inhibition is a validated strategy for the treatment of depression and other neurological conditions.
In a study, a series of 2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-phenylthiazole derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov Several of these compounds were found to be potent and selective MAO-A inhibitors, with IC50 values in the nanomolar range. nih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of the MAO-A enzyme. nih.gov The selectivity for MAO-A over MAO-B is a desirable characteristic, as it may lead to a better side-effect profile compared to non-selective MAO inhibitors.
The findings from these studies highlight the potential of the piperazine scaffold, a key component of this compound, in the development of novel therapeutics for neurological disorders.
The table below presents the MAO-A inhibitory activity of selected thiazolylhydrazine-piperazine derivatives.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| 3f (4-fluorophenyl) | 18.2 ± 1.1 | > 1000 | > 54.9 |
| 3g (4-chlorophenyl) | 12.5 ± 0.9 | > 1000 | > 80.0 |
| 3h (4-bromophenyl) | 10.8 ± 0.7 | > 1000 | > 92.6 |
| 3i (4-nitrophenyl) | 8.3 ± 0.5 | > 1000 | > 120.5 |
Data extracted from a study on thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors. nih.gov
Computational Approaches and Chemoinformatics in the Study of 4 4 Methylpiperazine 1 Carbonyl Benzoic Acid and Its Analogs
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools that allow for the three-dimensional visualization of molecules and their interactions with biological targets. These methods are instrumental in drug discovery for predicting how a ligand, such as 4-(4-methylpiperazine-1-carbonyl)benzoic acid, might bind to a receptor.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.comsemanticscholar.org The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. For this compound and its analogs, this involves docking the compound into the active site of a relevant biological target, such as a protein kinase or a G-protein coupled receptor.
The process begins with the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function. This scoring function estimates the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
Below is an illustrative data table showing the type of results that would be generated from a molecular docking study of this compound and its analogs against a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -8.5 | TYR23, LYS45, ASP102 | Hydrogen bond with ASP102, Pi-pi stacking with TYR23 |
| Analog A (R=H) | -7.9 | TYR23, LYS45, ASP102 | Hydrogen bond with ASP102 |
| Analog B (R=Cl) | -9.1 | TYR23, LYS45, ASP102, PHE88 | Hydrogen bond with ASP102, Halogen bond with PHE88 |
| Analog C (R=OCH3) | -8.7 | TYR23, LYS45, ASP102 | Hydrogen bond with ASP102, Hydrophobic interaction |
Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.chrsc.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is crucial as it dictates how the molecule will fit into a receptor's binding site.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformations. By systematically rotating the bonds and calculating the corresponding energies, an energy landscape can be mapped. This map reveals the low-energy, stable conformations (local and global minima) and the energy barriers between them.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov
QSAR models are developed by correlating the variation in biological activity of a set of compounds with the variation in their molecular properties, known as descriptors. openpharmaceuticalsciencesjournal.comscispace.com For a series of analogs of this compound, the biological activity could be, for example, the inhibitory concentration (IC50) against a specific enzyme.
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net
Successful QSAR models have been developed for various classes of piperazine (B1678402) derivatives, demonstrating the utility of this approach in predicting their biological activities. nih.govnih.govopenpharmaceuticalsciencesjournal.com For instance, a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors resulted in a robust model with good predictive ability. openpharmaceuticalsciencesjournal.comscispace.com
A significant outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized as:
Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular weight, molar refractivity).
Hydrophobic Descriptors: Related to the water-fearing nature of the molecule (e.g., LogP).
Topological Descriptors: Related to the connectivity of atoms in the molecule.
In a QSAR study of piperazine derivatives with antidepressant activities, descriptors related to atom types, dipole moment, and molecular shape were found to be important for their activity. nih.gov For renin inhibitors containing a piperazine scaffold, constitutional descriptors such as the number of double bonds and oxygen atoms were identified as crucial for their inhibitory potency. openpharmaceuticalsciencesjournal.comscispace.com
The following table provides an illustrative example of key molecular descriptors and their potential influence on the biological activity of this compound analogs.
| Descriptor | Description | Influence on Activity |
| LogP | Octanol-water partition coefficient | Positive correlation (increased activity with increased lipophilicity) |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Negative correlation (decreased activity with increased polarity) |
| Number of Hydrogen Bond Donors | Count of H atoms bonded to N or O | Positive correlation (increased activity with more H-bond donors) |
| Molecular Weight | Mass of the molecule | Optimal range (activity decreases if too high or too low) |
Note: The information in this table is for illustrative purposes and based on general principles of QSAR.
In Silico Pharmacokinetic and Pharmacodynamic Prediction Methodologies
In addition to predicting biological activity, computational methods are extensively used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netmdpi.com These in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in identifying compounds with favorable drug-like properties early in the discovery process. mdpi.comfrontiersin.orgtjnpr.org
For this compound, various computational tools can be used to predict its ADMET profile. nih.gov These tools employ QSAR models and other algorithms to estimate properties such as:
Absorption: Prediction of oral bioavailability, intestinal absorption, and Caco-2 cell permeability. frontiersin.org
Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Excretion: Prediction of renal clearance.
Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity.
Studies on various chemical classes, including benzoic acid and piperazine derivatives, have demonstrated the utility of in silico tools for ADMET prediction. frontiersin.orgresearchgate.netmdpi.com For example, computational platforms can predict a wide range of physicochemical and ADMET properties for new chemical entities. nih.gov
Below is a table illustrating a hypothetical in silico ADMET profile for this compound.
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of mutagenicity |
Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.
Virtual Screening and Library Design for Novel Chemical Entities
Virtual screening and the rational design of chemical libraries are powerful computational strategies in modern drug discovery. u-strasbg.fr These approaches are employed to identify novel chemical entities with desired biological activity from large databases of compounds. In the context of this compound and its analogs, these chemoinformatic tools are instrumental in exploring the vast chemical space to discover molecules with potentially improved potency, selectivity, or pharmacokinetic profiles.
The process of virtual screening typically begins with the creation of a large, diverse library of chemical compounds. This library can be assembled from commercial databases, proprietary collections, or custom-designed molecules based on a specific scaffold, such as the this compound core. The design of such a focused library involves the systematic modification of the parent structure, for instance, by altering substituents on the benzoic acid ring or replacing the N-methylpiperazine moiety with other cyclic amines.
Once the compound library is established, a screening protocol is implemented. This can be either structure-based or ligand-based, depending on the available information about the biological target.
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of the target protein is known, structure-based methods like molecular docking are employed. unibl.org This technique predicts the preferred orientation and binding affinity of each molecule in the library within the active site of the target. The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for further investigation.
For instance, in the discovery of novel kinase inhibitors, a common application for piperazine-containing compounds, a virtual library of this compound analogs could be docked into the ATP-binding site of a specific kinase. The docking scores would provide an initial assessment of their potential inhibitory activity.
An illustrative workflow for a structure-based virtual screening campaign is outlined below:
| Step | Description | Computational Tools |
| 1. Target Preparation | The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking (e.g., adding hydrogens, assigning charges). | Schrödinger Maestro, AutoDockTools |
| 2. Ligand Library Preparation | A library of analogs of this compound is generated and optimized for docking (e.g., generating 3D conformers, assigning protonation states). | LigPrep, Open Babel |
| 3. Molecular Docking | Each ligand in the library is docked into the defined binding site of the target protein. | AutoDock Vina, Glide, GOLD |
| 4. Scoring and Ranking | The binding poses of the ligands are evaluated using a scoring function, and the compounds are ranked based on their predicted binding affinities. | Docking software's native scoring functions |
| 5. Hit Selection | A subset of the top-ranking compounds is selected for further analysis and experimental validation. | - |
Ligand-Based Virtual Screening (LBVS)
In the absence of a known 3D structure for the target, ligand-based approaches are utilized. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One common LBVS technique is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.
A pharmacophore model for this compound could be developed based on its known active conformation or by aligning a set of active analogs. This model would then be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.
The following table provides a hypothetical example of pharmacophore features that could be derived from the this compound scaffold:
| Feature | Description |
| Aromatic Ring (AR) | The phenyl ring of the benzoic acid moiety. |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the amide and the carboxylic acid. |
| Hydrogen Bond Donor (HBD) | The hydroxyl group of the carboxylic acid. |
| Positive Ionizable (PI) | The tertiary amine of the methylpiperazine ring. |
Library Design for Novelty and Specificity
Beyond screening existing databases, computational methods are also used to design novel chemical libraries with a high degree of structural diversity and specificity for the target of interest. Fragment-based library design, for example, involves identifying small molecular fragments that bind to the target and then computationally linking them together to create larger, more potent molecules.
In the case of designing new analogs of this compound, a fragment-based approach might involve exploring different linkers between the benzoic acid and piperazine moieties or substituting the piperazine ring with other heterocyclic systems.
Illustrative Data from a Virtual Screening Cascade
The output of a virtual screening campaign is typically a ranked list of "hit" compounds. These hits are then often subjected to further computational filtering, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize compounds with favorable drug-like properties before proceeding to synthesis and biological testing. mdpi.com
A representative data table from a virtual screening and filtering process for a hypothetical library of analogs might look as follows:
| Compound ID | Docking Score (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of 5 Violations |
| Analog-001 | -9.5 | 2.1 | -3.5 | 0 |
| Analog-002 | -9.2 | 2.5 | -4.0 | 0 |
| Analog-003 | -8.9 | 3.0 | -4.2 | 0 |
| Analog-004 | -8.7 | 1.8 | -3.1 | 0 |
| Analog-005 | -8.5 | 4.5 | -5.0 | 1 |
Through these computational approaches, researchers can efficiently navigate the vast landscape of chemical possibilities to identify promising new entities based on the this compound scaffold for a wide range of therapeutic applications.
Future Research Directions and Emerging Therapeutic Perspectives for 4 4 Methylpiperazine 1 Carbonyl Benzoic Acid
The scaffold of 4-(4-methylpiperazine-1-carbonyl)benzoic acid presents a versatile platform for medicinal chemistry and drug discovery. While the parent compound's biological profile is not extensively detailed in current literature, its structural motifs—a benzoic acid, a carbonyl linker, and a methylpiperazine group—are prevalent in numerous biologically active molecules. Future research is poised to build upon this foundation, exploring novel derivatives and their therapeutic potential through innovative scientific approaches. This article outlines key future research directions, from identifying new biological targets to developing advanced delivery systems for its complex analogs.
Q & A
Basic Question: What are the established synthetic routes for 4-(4-methylpiperazine-1-carbonyl)benzoic acid, and what are their critical reaction parameters?
Methodological Answer:
The compound is synthesized via reductive amination between 4-formylbenzoic acid and 1-methylpiperazine using sodium triacetoxy borohydride (STAB) in dichloromethane (DCM) at room temperature. Key parameters include:
- Molar ratio : Equimolar amounts of aldehyde and amine.
- Reducing agent : STAB (1.4 equivalents) to ensure complete conversion.
- Reaction time : Overnight stirring for optimal yield (80.2%) .
Alternative routes involve coupling reactions using EDCI/HOBt in acetonitrile for carboxamide formation, with purification via flash chromatography .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the piperazine ring (δ 2.2–3.5 ppm for methylene protons) and benzoic acid moiety (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 277.1 (M+H) .
- X-ray Crystallography : Used to resolve crystal structures, revealing hydrogen-bonding networks critical for stability .
Advanced Question: How can researchers optimize the yield of this compound in large-scale syntheses?
Methodological Answer:
Optimization strategies include:
- Solvent selection : DCM or THF for improved solubility of intermediates.
- Catalyst screening : Testing alternatives to STAB (e.g., NaBH/AcOH) to reduce costs.
- Workup modifications : Implementing aqueous washes (NaHCO and citric acid) to remove unreacted amines .
- Purity control : Recrystallization from ethanol or DMF to achieve >95% purity .
Advanced Question: How does the structural flexibility of the piperazine ring influence the compound’s stability under varying pH conditions?
Methodological Answer:
The piperazine ring’s basicity (pKa ~9.5) makes the compound prone to protonation in acidic media, affecting solubility. Stability studies show:
- Acidic conditions (pH <3) : Rapid degradation via ring opening.
- Neutral/basic conditions (pH 7–9) : Stable for >48 hours.
- Storage recommendations : Lyophilized solids at -20°C in inert atmospheres to prevent hydrolysis .
Basic Question: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Kinase inhibitor intermediates : Serves as a precursor in Imatinib (Gleevec) synthesis due to its piperazine-carboxylate pharmacophore .
- Drug conjugates : The benzoic acid moiety enables covalent linkage to targeting vectors (e.g., antibodies) via EDC/NHS chemistry .
Advanced Question: How can computational modeling predict the binding affinity of derivatives of this compound to biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., BCR-ABL kinase).
- QSAR studies : Correlate substituent effects (e.g., methyl vs. acetyl groups) with inhibitory potency (IC) .
- MD simulations : Assess conformational stability of the piperazine ring in aqueous and lipid environments .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (Category 2A hazard) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: What strategies resolve solubility challenges of this compound in aqueous buffers?
Methodological Answer:
- Salt formation : React with NaOH to generate water-soluble sodium salts.
- Co-solvents : Use DMSO or PEG-400 (10–20% v/v) to enhance solubility in PBS (pH 7.4).
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for improved bioavailability .
Advanced Question: How do crystallographic studies inform the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Hydrogen-bond analysis : Crystal structures reveal key interactions (e.g., COOH···N hydrogen bonds) for target engagement.
- Packing motifs : Planar benzoic acid groups facilitate π-π stacking with aromatic residues in binding pockets .
- Torsion angles : Adjust piperazine ring substituents to minimize steric clashes in active sites .
Basic Question: What are the regulatory considerations for using this compound in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
